1-Chloroisoquinoline-7-carbaldehyde

Descripción general

Descripción

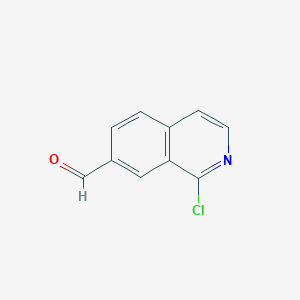

1-Chloroisoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . It has gained increased attention among researchers due to its unique properties and potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including 1-Chloroisoquinoline-7-carbaldehyde, often involves the application of the Vilsmeier–Haack reaction . The aldehyde functional group can be transformed into nitriles using POCl3 and NaN3, which can subsequently be converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis

The molecular structure of 1-Chloroisoquinoline-7-carbaldehyde consists of a chloroisoquinoline ring with a carbaldehyde group at the 7th position .Chemical Reactions Analysis

1-Chloroisoquinoline-7-carbaldehyde can participate in cross-coupling reactions with aryl- and alkylmagnesium halides, as well as Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Physical And Chemical Properties Analysis

1-Chloroisoquinoline-7-carbaldehyde has a density of 1.364g/cm3, a boiling point of 368.4ºC at 760 mmHg, and a flash point of 176.6ºC .Aplicaciones Científicas De Investigación

Synthesis of Antiproliferative Compounds

1-Chloroisoquinoline-7-carbaldehyde: is utilized in the synthesis of new aminoisoquinolinylurea derivatives . These derivatives have shown promising antiproliferative activity against melanoma cell lines, indicating potential applications in cancer research and treatment .

Development of Chiral Ligands

The compound serves as a precursor in the homocoupling reaction to yield bis-isoquinoline . Each enantiomer derived from this process could be highly valuable as a chiral ligand for asymmetric synthesis, which is crucial in producing enantiomerically pure pharmaceuticals .

Cross-Coupling Reactions

In organic chemistry, 1-Chloroisoquinoline-7-carbaldehyde is involved in Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides. It’s also used in Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters, expanding the toolkit for constructing complex organic molecules .

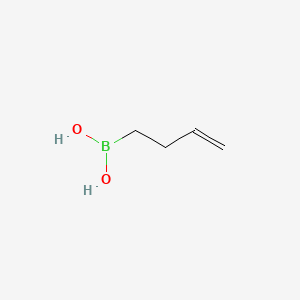

Control of Storage Age and Stability

This chemical is applied to control the storage age and stability of unstable boronic acids . By understanding and manipulating these properties, researchers can improve the shelf-life and reliability of boronic acid-based reagents .

Ligand Synthesis for Coordination Chemistry

The aldehyde group in 1-Chloroisoquinoline-7-carbaldehyde can react with various ligands, forming complexes with metals. This is particularly useful in coordination chemistry, where such complexes are studied for their unique properties and potential applications .

Material Science Applications

Due to its structural properties, 1-Chloroisoquinoline-7-carbaldehyde can be used in material science to create novel materials with specific optical or electronic characteristics, which could be beneficial in developing new sensors or display technologies .

Analytical Chemistry

In analytical chemistry, derivatives of 1-Chloroisoquinoline-7-carbaldehyde may be used as fluorescent probes or reagents in various assays, enhancing the detection and quantification of biological or chemical substances .

Environmental Chemistry

Lastly, this compound could play a role in environmental chemistry by serving as a building block for the synthesis of molecules that can interact with pollutants, aiding in the development of new methods for pollution remediation .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

1-chloroisoquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIICCQLUDZKLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611278 | |

| Record name | 1-Chloroisoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloroisoquinoline-7-carbaldehyde | |

CAS RN |

223671-53-2 | |

| Record name | 1-Chloro-7-isoquinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroisoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)